CID 74049761
Description
Based on , it is associated with gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractions, suggesting it may be a volatile or semi-volatile organic compound . The mass spectrum and chromatographic retention behavior (Figure 1C, D in ) indicate its molecular ion and fragmentation patterns, which are critical for structural elucidation. However, its exact biological role or industrial application remains unspecified in the evidence.
Properties
Molecular Formula |
C10H29PSn2 |
|---|---|
Molecular Weight |
417.7 g/mol |
InChI |
InChI=1S/C4H11P.6CH3.2Sn/c1-4(2,3)5;;;;;;;;/h5H2,1-3H3;6*1H3;; |
InChI Key |
BJPOOSWAUCYIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P.C[Sn](C)C.C[Sn](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of specific reagents and catalysts to achieve the desired structure.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the purity and yield of the compound.
Chemical Reactions Analysis
CID 74049761 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 74049761 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on specific diseases.
Industry: Utilized in industrial processes for the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 74049761 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 74049761, we compare it to structurally or functionally related compounds from the evidence. Notably, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) in share analytical relevance due to their marine origin and complex cyclic structures. Below is a comparative analysis:
Table 1: Structural and Analytical Comparison
Key Findings:
Structural Complexity : Oscillatoxins exhibit macrocyclic structures with epoxide and ester groups, whereas this compound’s structure remains undefined but likely simpler due to its volatility .
Analytical Techniques : this compound is analyzed via GC-MS, suitable for volatile compounds, while oscillatoxins require advanced LC-MS/MS and NMR for structural confirmation .
Functional Analogues in Pharmacological Contexts:
refers to "CID" as chemotherapy-induced diarrhea (a clinical term), highlighting the importance of disambiguating acronyms in scientific writing. This contrasts sharply with this compound, emphasizing the need for precise terminology .
Methodological Considerations
- GC-MS vs. LC-MS: this compound’s analysis via GC-MS () contrasts with LC-ESI-MS used for ginsenosides (), underscoring method selection based on compound volatility and polarity .
- Data Reproducibility: As per and , rigorous spectral data and crystal structures (e.g., CCDC numbers) are mandatory for novel compounds, which this compound lacks in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
